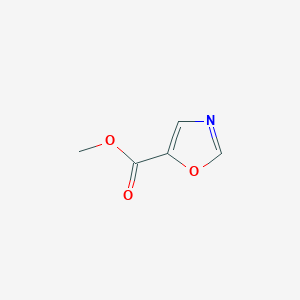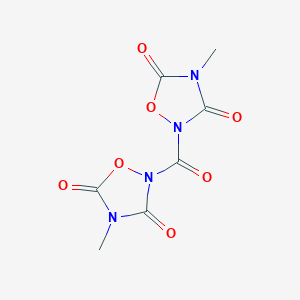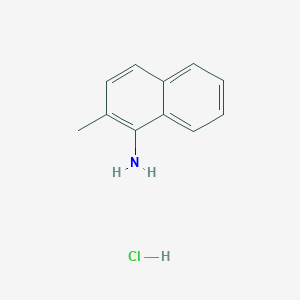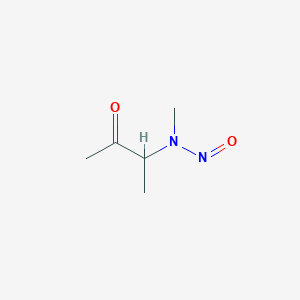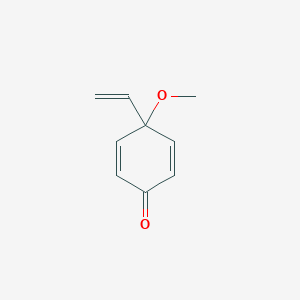
4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one, also known as EMCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the cyclohexadienone family and has been extensively studied for its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one in inhibiting cancer cell growth is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. It has also been shown to have a low toxicity profile, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one in lab experiments is its high purity and yield, which makes it easy to work with. However, one limitation is that it can be difficult to synthesize in large quantities, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one, including further studies on its potential anti-cancer properties, as well as its applications in materials science and organic synthesis. Additionally, research could be conducted to explore the potential use of 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one in combination with other compounds for enhanced therapeutic effects.
Synthesemethoden
4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one can be synthesized through a number of methods, including the reaction of 4-methoxycyclohexa-2,5-dien-1-one with acetylene in the presence of a catalyst. This reaction yields 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one as the major product with high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one has shown promising results as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
122698-74-2 |
|---|---|
Produktname |
4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one |
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
4-ethenyl-4-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H10O2/c1-3-9(11-2)6-4-8(10)5-7-9/h3-7H,1H2,2H3 |
InChI-Schlüssel |
LQVPLYHEHJIUAM-UHFFFAOYSA-N |
SMILES |
COC1(C=CC(=O)C=C1)C=C |
Kanonische SMILES |
COC1(C=CC(=O)C=C1)C=C |
Synonyme |
2,5-Cyclohexadien-1-one,4-ethenyl-4-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



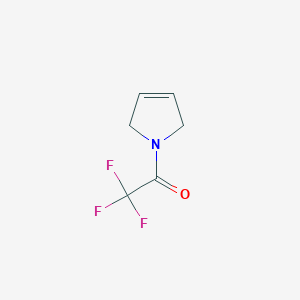
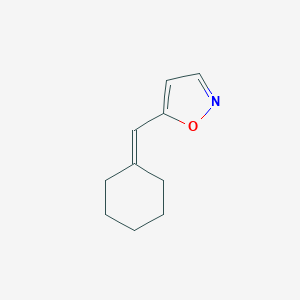
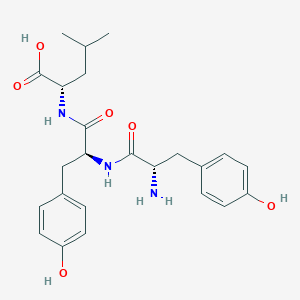
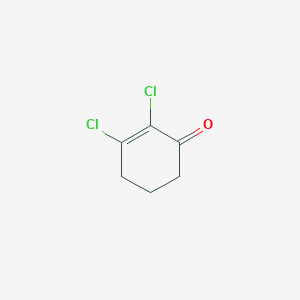
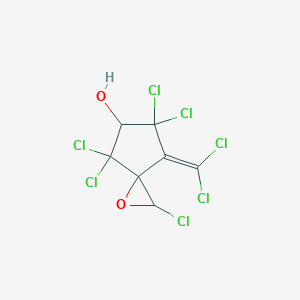
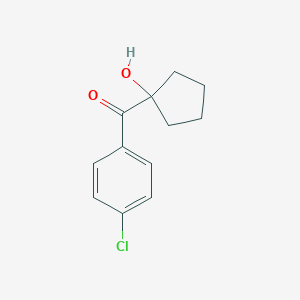

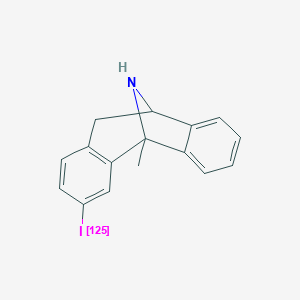
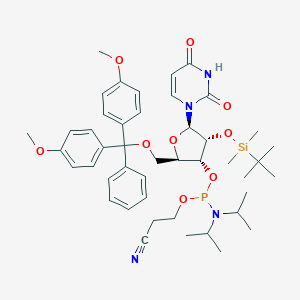
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)
